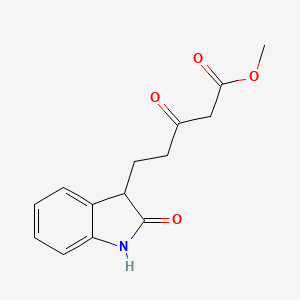

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate

Descripción general

Descripción

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate is a complex organic compound with a unique structure that combines an indole moiety with a pentanoic acid ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the pentanoic acid ester group. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of cost-effective and environmentally friendly methods, such as the use of green solvents and recyclable catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The indole moiety allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Aplicaciones Científicas De Investigación

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the relevant literature.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of oxoindole can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that oxoindole derivatives could effectively target specific pathways involved in cancer cell proliferation, leading to reduced tumor size in animal models .

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented in several case studies .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. For example, researchers have utilized this compound as a precursor for synthesizing novel analgesics .

Case Study 1: Anticancer Research

In a controlled study involving breast cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as a lead candidate for further development into anticancer therapies.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of this compound involved administering the compound to mice models subjected to oxidative stress. The findings revealed a marked improvement in cognitive function and a reduction in neuronal damage compared to control groups, suggesting its viability as a treatment option for neurodegenerative disorders.

Mecanismo De Acción

The mechanism by which Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A naturally occurring compound with a similar indole structure, used in plant growth regulation.

5-Hydroxyindoleacetic acid: A metabolite of serotonin with a similar indole core, involved in neurotransmitter metabolism.

Indole-3-carbinol: Found in cruciferous vegetables, with potential anticancer properties.

Uniqueness

What sets Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate apart is its combination of the indole moiety with a pentanoic acid ester group. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Actividad Biológica

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an oxoindole moiety linked to a pentanoate structure. The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions that incorporate indole derivatives. The chemical structure can be represented as follows:

The compound's synthesis often utilizes various substrates and reagents to achieve desired yields and purities, highlighting the importance of optimizing reaction conditions for effective production.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays reveal that this compound can inhibit the growth of cancer cell lines, with varying degrees of potency depending on structural modifications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A study highlighted that modifications at specific positions on the indole ring can enhance or diminish its inhibitory effects on cell growth. For instance:

| Modification | Effect on GI50 (μM) |

|---|---|

| Unmodified | 0.92 |

| 4-Methoxy substitution | 0.34 |

| 4-Fluoromethyl substitution | 2.6 |

| Methylation of amide group | Loss of activity |

These findings suggest that electron-donating or withdrawing groups significantly impact the compound's efficacy against cancer cells, emphasizing the need for careful design in drug development.

The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. In particular, it has been suggested that this compound interacts with specific molecular targets within cancer cells, leading to altered gene expression and subsequent inhibition of tumor growth.

Study on Antiproliferative Activity

A notable study evaluated the antiproliferative effects of this compound against various cancer cell lines, including TC32 and PANC1. Results indicated:

- TC32 Cells : The compound exhibited a GI50 value of 0.92 μM, demonstrating potent inhibitory action.

- PANC1 Cells : A different profile was observed, suggesting potential selectivity towards specific cancer types.

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Propiedades

IUPAC Name |

methyl 3-oxo-5-(2-oxo-1,3-dihydroindol-3-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTFTDYCBDAONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.